6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione
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Overview
Description
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a purine derivative Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 6-methyluracil with formamide, followed by cyclization to form the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.
Reduction: Reduction reactions may yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-8-oxo-7,9-dihydro-2H-purine-2,8(3H)-dione, while nucleophilic substitution could introduce various functional groups at specific positions on the purine ring.
Scientific Research Applications
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is unique due to its specific methylation pattern and its potential applications. Unlike caffeine and theobromine, which are primarily known for their stimulant effects, this compound may have broader applications in medicine and industry.
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
6-methyl-7,9-dihydro-1H-purine-2,8-dione |
InChI |
InChI=1S/C6H6N4O2/c1-2-3-4(9-5(11)7-2)10-6(12)8-3/h1H3,(H3,7,8,9,10,11,12) |
InChI Key |
ATLKIPFUJXZOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)NC(=O)N2 |
Origin of Product |
United States |
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